molecular formula C16H15ClN4O4S B1345827 1-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid CAS No. 1142210-08-9

1-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid

Cat. No.: B1345827
CAS No.: 1142210-08-9
M. Wt: 394.8 g/mol
InChI Key: RSLVJLXYZGJNIT-UHFFFAOYSA-N
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Description

1-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a piperidine ring, and a chlorophenyl group

Preparation Methods

The synthesis of 1-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the thiadiazole ring, followed by the introduction of the chlorophenyl group and the piperidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds, typically employing reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s properties.

Scientific Research Applications

1-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies and drug development.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and targets, which can be explored for the treatment of diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but they often include inhibition or activation of key enzymes and signaling pathways.

Comparison with Similar Compounds

1-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

    Thiadiazole derivatives: These compounds share the thiadiazole ring and often exhibit similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring can have comparable pharmacological properties.

    Chlorophenyl derivatives: The presence of the chlorophenyl group can influence the compound’s reactivity and interactions

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

1-[5-[(4-chlorophenyl)carbamoyl]-1,3,4-thiadiazole-2-carbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O4S/c17-10-3-5-11(6-4-10)18-12(22)13-19-20-14(26-13)15(23)21-7-1-2-9(8-21)16(24)25/h3-6,9H,1-2,7-8H2,(H,18,22)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLVJLXYZGJNIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NN=C(S2)C(=O)NC3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701112754
Record name 3-Piperidinecarboxylic acid, 1-[[5-[[(4-chlorophenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701112754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142210-08-9
Record name 3-Piperidinecarboxylic acid, 1-[[5-[[(4-chlorophenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142210-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinecarboxylic acid, 1-[[5-[[(4-chlorophenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701112754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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